![molecular formula C15H18N2O3S B2742574 Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 670233-13-3](/img/structure/B2742574.png)

Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

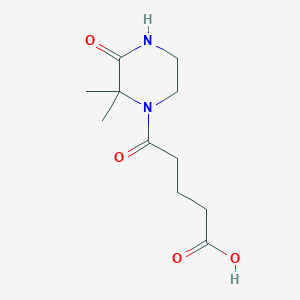

Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound used for proteomics research . It has a CAS number of 670233-13-3 and a molecular formula of C15H18N2O3S .

Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用

Synthesis of Antimicrobial and Anti-inflammatory Agents

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a close derivative, has been converted into compounds with potential as antimicrobial and non-steroidal anti-inflammatory agents. Through various chemical modifications, these compounds exhibited promising biological activities, including antibacterial and antifungal properties, as well as anti-inflammatory effects in certain screenings (Narayana, Ashalatha, Raj, & Kumari, 2006).

Antimicrobial Evaluation of Thiophene Derivatives

The key intermediate, ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, prepared through a Gewald reaction, has been utilized in creating fused and polyfunctional substituted thiophenes. These synthesized compounds showed significant antimicrobial activities, highlighting their potential as novel antimicrobial agents (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Development of Cytotoxic Agents

A study focused on synthesizing novel thiophene and benzothiophene derivatives to explore their potential anti-proliferative activity against various cancer cell lines. The research demonstrated that certain synthesized compounds exhibited significant cytotoxic effects, highlighting the chemical framework's potential in developing new cancer therapies (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Synthesis and Biological Activity of Thieno[2,3-d]Pyrimidines

Ethyl 2-amino-5-ethylthiophene-3-carboxylate was utilized in the synthesis of ureido derivatives, leading to the formation of thieno[2,3-d]pyrimidines. These compounds were evaluated for their biological activity, including inhibitory effects against plant growth, showcasing their utility in agricultural applications (Wang, Zheng, Liu, & Chen, 2010).

Antioxidant and Anti-inflammatory Activities

A series of compounds based on ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were synthesized and evaluated for their antioxidant and anti-inflammatory properties. This study highlighted the compounds' efficacy in reducing inflammation and combating oxidative stress, providing a foundation for future therapeutic applications (Madhavi & Sreeramya, 2017).

作用機序

特性

IUPAC Name |

ethyl 2-[(2-cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-3-20-15(19)13-10-5-4-9(2)8-11(10)21-14(13)17-12(18)6-7-16/h9H,3-6,8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQFMZHRNNVVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ETHYL 2-[2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B2742493.png)

![3-(2-Bromophenyl)-N-[4-methyl-3-(2-oxopiperidin-1-YL)phenyl]propanamide](/img/structure/B2742495.png)

![1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2742499.png)

![3-(4-benzylpiperazine-1-carbonyl)-6-ethyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2742500.png)

![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2742501.png)

![3-[5-(2-ethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2742502.png)

![tert-Butyl [1-(ethylsulfonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2742503.png)